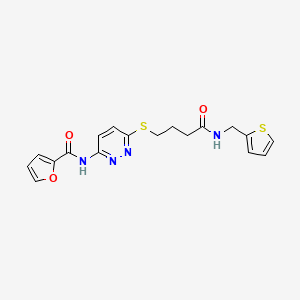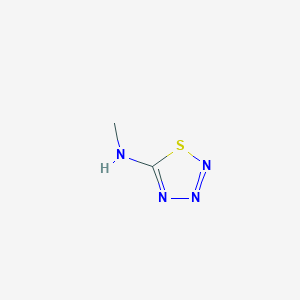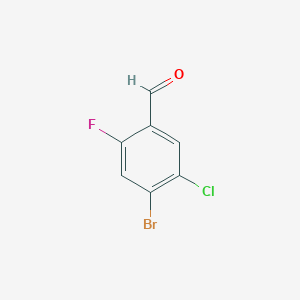
4-Bromo-5-chloro-2-fluorobenzaldehyde
Übersicht
Beschreibung
4-Bromo-5-chloro-2-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an aldehyde functional group. It is commonly used in various chemical synthesis processes due to its unique reactivity and structural properties .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chloro-2-fluorobenzaldehyde is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-Bromo-5-chloro-2-fluorobenzaldehyde is a synthetic intermediate . It has been used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol . It has also been used in the preparation of benzyl amine-based histamine H3 antagonist having serotonin reuptake activity . Therefore, its primary targets could be histamine H3 receptors and serotonin transporters.
Mode of Action
It is known to interact with its targets (histamine h3 receptors and serotonin transporters) to inhibit serotonin reuptake . This results in an increase in the concentration of serotonin in the synaptic cleft, enhancing its neurotransmission.
Biochemical Pathways
The compound’s interaction with histamine H3 receptors and serotonin transporters affects the histaminergic and serotonergic pathways respectively . The inhibition of serotonin reuptake can lead to an increase in serotonin levels in the synaptic cleft, which can have downstream effects on mood regulation, sleep, appetite, and other physiological functions.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. For instance, its role as a serotonin reuptake inhibitor could lead to increased serotonin levels in the synaptic cleft, potentially impacting mood, sleep, and appetite .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and temperature . For instance, it is recommended to store the compound under an inert gas at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, or higher temperatures.
Biochemische Analyse
Biochemical Properties
It is known that benzaldehyde derivatives can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that benzaldehyde derivatives can cause skin and eye irritation, and may be harmful if swallowed or inhaled
Molecular Mechanism
It is known that benzaldehyde derivatives can participate in free radical reactions . In these reactions, a hydrogen atom is removed from the benzyl position, resulting in the formation of a benzyl radical . This radical can then react with other molecules, potentially leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that benzaldehyde derivatives can be stored under an inert atmosphere at 2-8°C , suggesting that 4-Bromo-5-chloro-2-fluorobenzaldehyde may be stable under similar conditions.
Dosage Effects in Animal Models
It is known that benzaldehyde derivatives can cause skin and eye irritation, and may be harmful if swallowed or inhaled . These effects suggest that high doses of this compound could potentially have toxic or adverse effects.
Metabolic Pathways
It is known that benzaldehyde derivatives can participate in free radical reactions , suggesting that this compound may be involved in similar pathways.
Transport and Distribution
It is known that benzaldehyde derivatives can cause skin and eye irritation, and may be harmful if swallowed or inhaled
Subcellular Localization
It is known that benzaldehyde derivatives can participate in free radical reactions , suggesting that this compound may be localized to areas of the cell where these reactions occur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-5-chloro-2-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 2-fluorobenzaldehyde, followed by selective bromination and chlorination. The reaction typically requires the use of halogenating agents such as bromine and chlorine under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents safely. The process is optimized to achieve high yields and purity of the final product, often involving purification steps such as recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted benzaldehydes with different functional groups replacing the halogens.
Oxidation: 4-Bromo-5-chloro-2-fluorobenzoic acid.
Reduction: 4-Bromo-5-chloro-2-fluorobenzyl alcohol.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-5-chlorobenzaldehyde
- 2-Chloro-4-fluorobenzaldehyde
- 4-Bromo-2-fluorobenzaldehyde
Comparison: 4-Bromo-5-chloro-2-fluorobenzaldehyde is unique due to the specific arrangement of halogen atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct advantages in selective halogenation reactions and serves as a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
4-bromo-5-chloro-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGYCHJPYQRCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1603584-72-0 | |
| Record name | 4-bromo-5-chloro-2-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531753.png)

![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2531757.png)
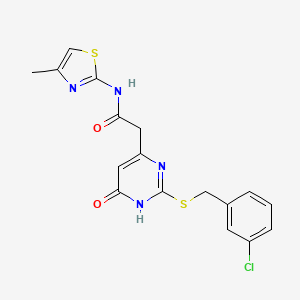
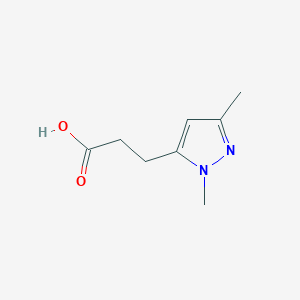
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2531764.png)
![6-{[4-(2,5-dimethylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2531765.png)

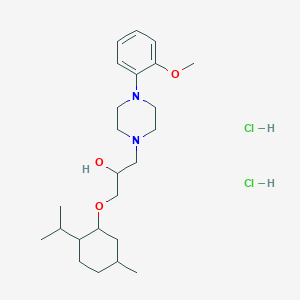
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2531771.png)


